1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride
1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride
Brand Name:
Vulcanchem
CAS No.:
63111-29-5
VCID:
VC20769244
InChI:
InChI=1S/C15H17N2O.ClH/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17;/h2-9H,10-12H2,1H3;1H/q+1;/p-1
SMILES:
COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23.[Cl-]
Molecular Formula:
C15H17ClN2O
Molecular Weight:
276.76 g/mol
1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride
CAS No.: 63111-29-5
Cat. No.: VC20769244
Molecular Formula: C15H17ClN2O
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63111-29-5 |
|---|---|
| Molecular Formula | C15H17ClN2O |
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium;chloride |
| Standard InChI | InChI=1S/C15H17N2O.ClH/c1-18-14-7-5-13(6-8-14)12-17-11-10-16-9-3-2-4-15(16)17;/h2-9H,10-12H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | CKINGDYVXQWYPG-UHFFFAOYSA-M |
| SMILES | COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23.[Cl-] |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CC[N+]3=CC=CC=C23.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator